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Compound of Interest

Compound Name: N-(5-acetylpyridin-2-yl)acetamide

Cat. No.: B8781179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and

analytical characterization of N-(5-acetylpyridin-2-yl)acetamide. The information is intended

to support research and development activities in medicinal chemistry and drug discovery.

Chemical Structure and Properties
N-(5-acetylpyridin-2-yl)acetamide is a derivative of 2-aminopyridine, featuring an acetyl group

at the 5-position of the pyridine ring and an acetamido group at the 2-position.

Molecular Formula: C₉H₁₀N₂O₂

Molecular Weight: 178.19 g/mol

CAS Number: Not available. The starting material, 2-amino-5-acetylpyridine, has the CAS

number 19828-20-7.

Synthesis Protocol
The synthesis of N-(5-acetylpyridin-2-yl)acetamide can be achieved through the acetylation

of 2-amino-5-acetylpyridine. A general and reliable method involves the use of acetic

anhydride.

Experimental Protocol: Acetylation of 2-amino-5-acetylpyridine
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Materials:

2-amino-5-acetylpyridine

Acetic anhydride

Pyridine (optional, as a catalyst and acid scavenger)

Dichloromethane (or other suitable aprotic solvent)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Rotary evaporator

Standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve 2-amino-5-acetylpyridine (1 equivalent) in

dichloromethane.

To this solution, add acetic anhydride (1.1 to 1.5 equivalents). A catalytic amount of

pyridine can also be added.

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be

monitored by thin-layer chromatography (TLC).

Upon completion, quench the reaction by slowly adding a saturated solution of sodium

bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator to yield the crude N-(5-acetylpyridin-2-yl)acetamide.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Data for Structure Elucidation
While specific experimental data for N-(5-acetylpyridin-2-yl)acetamide is not readily available

in the searched literature, the following tables present the predicted spectroscopic data based

on the analysis of structurally related compounds and general principles of spectroscopy. For

comparison, experimental data for the closely related compound, N-(pyridin-2-yl)acetamide, is

included.[1]

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for N-(5-acetylpyridin-2-yl)acetamide in

CDCl₃
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Proton
Assignment

Predicted
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

CH₃ (acetamide) ~2.2 singlet -

The chemical

shift is similar to

the acetamido

methyl protons in

N-(pyridin-2-

yl)acetamide (δ

2.19 ppm).[1]

CH₃ (acetyl) ~2.6 singlet -

The methyl

protons of the

acetyl group are

expected to be

slightly downfield

due to the

electron-

withdrawing

nature of the

carbonyl group.

H-3 (pyridine

ring)
~8.3 doublet ~8.5

This proton is

adjacent to the

nitrogen and the

acetamido group,

leading to a

downfield shift.

For comparison,

H-3 in N-(pyridin-

2-yl)acetamide is

at δ 8.27-8.20

(m).[1]

H-4 (pyridine

ring)
~8.0

doublet of

doublets
~8.5, ~2.5

Coupled to both

H-3 and H-6.
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H-6 (pyridine

ring)
~8.8 doublet ~2.5

This proton is

ortho to the

acetyl group and

is expected to be

the most

downfield

aromatic proton.

NH (amide) ~9.0 - 9.5 broad singlet -

The chemical

shift of the amide

proton can be

variable and is

dependent on

concentration

and solvent. For

N-(pyridin-2-

yl)acetamide, it

appears at δ

9.31 ppm.[1]

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for N-(5-acetylpyridin-2-yl)acetamide in

CDCl₃
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Carbon Assignment
Predicted Chemical Shift
(ppm)

Notes

CH₃ (acetamide) ~25

Similar to the acetamido

methyl carbon in N-(pyridin-2-

yl)acetamide (δ 24.7 ppm).[1]

CH₃ (acetyl) ~27 The acetyl methyl carbon.

C-2 (pyridine ring) ~152

Carbon bearing the acetamido

group. In N-(pyridin-2-

yl)acetamide, this carbon is at

δ 151.9 ppm.[1]

C-3 (pyridine ring) ~115
Similar to C-3 in N-(pyridin-2-

yl)acetamide (δ 114.6 ppm).[1]

C-4 (pyridine ring) ~139
Similar to C-4 in N-(pyridin-2-

yl)acetamide (δ 138.7 ppm).[1]

C-5 (pyridine ring) ~135

Carbon bearing the acetyl

group. The presence of the

carbonyl group will shift this

carbon downfield.

C-6 (pyridine ring) ~148
Similar to C-6 in N-(pyridin-2-

yl)acetamide (δ 147.6 ppm).[1]

C=O (acetamide) ~169

The carbonyl carbon of the

acetamido group. In N-(pyridin-

2-yl)acetamide, this is at δ

169.1 ppm.[1]

C=O (acetyl) ~197

The carbonyl carbon of the

acetyl group, typically found in

the range of 195-215 ppm for

aryl ketones.

Mass Spectrometry
Table 3: Predicted Key Fragments in the Mass Spectrum of N-(5-acetylpyridin-2-yl)acetamide
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m/z Proposed Fragment Ion Notes

178 [M]⁺ (Molecular Ion)

The parent ion corresponding

to the molecular weight of the

compound.

163 [M - CH₃]⁺
Loss of a methyl radical from

the acetyl group.

136 [M - CH₂CO]⁺ or [M - C₂H₂O]⁺

Loss of ketene from the

acetamido group, a common

fragmentation pathway for N-

aryl acetamides.

121
[M - CH₃CO - N₂]⁺ or [M - CH₃

- CH₂CO]⁺

Subsequent fragmentation

involving the loss of the acetyl

group or further loss from the

pyridine ring.

43 [CH₃CO]⁺

A prominent peak

corresponding to the acetyl

cation, which is expected to be

the base peak or a very

intense peak.

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for N-(5-acetylpyridin-2-yl)acetamide
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Wavenumber (cm⁻¹) Vibration Notes

~3300 N-H stretch (amide)

A sharp to moderately broad

peak characteristic of a

secondary amide.

~3050 C-H stretch (aromatic)
Characteristic of C-H bonds on

the pyridine ring.

~2950 C-H stretch (aliphatic) For the methyl groups.

~1690 C=O stretch (acetyl ketone)

The carbonyl stretch of the

acetyl group on the pyridine

ring.

~1670 C=O stretch (amide I band)

A strong absorption

characteristic of the amide

carbonyl.

~1580, ~1470
C=C and C=N stretching

(pyridine ring)

Skeletal vibrations of the

aromatic ring.

~1530
N-H bend and C-N stretch

(amide II band)

A characteristic band for

secondary amides.

~1250 C-N stretch (amide III band)
Another characteristic amide

band.

Experimental and Logical Workflows
The following diagrams illustrate the key workflows for the synthesis and structural elucidation

of N-(5-acetylpyridin-2-yl)acetamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8781179?utm_src=pdf-body-img
https://www.benchchem.com/product/b8781179?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c9/ra/c9ra06724h/c9ra06724h1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8781179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Structure Elucidation of N-(5-acetylpyridin-2-
yl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8781179#structure-elucidation-of-n-5-acetylpyridin-2-
yl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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